molecular formula C27H30ClN3O2 B152735 Mozavaptan hydrochloride CAS No. 138470-70-9

Mozavaptan hydrochloride

Cat. No. B152735
M. Wt: 464 g/mol
InChI Key: MOROBKPIULFQDC-UHFFFAOYSA-N
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Description

Mozavaptan hydrochloride is a nonpeptide vasopressin receptor antagonist that has been approved for the treatment of ectopic antidiuretic hormone secretion syndrome (SIADH). This condition is characterized by dilutional hyponatremia, which can be a medical emergency. Mozavaptan works by blocking the action of the antidiuretic hormone (ADH), also known as vasopressin, at the V2 receptor, which is responsible for water reabsorption in the kidneys. This action helps to correct the water imbalance and increase serum sodium levels in patients with SIADH .

Synthesis Analysis

The synthesis of mozavaptan involves a one-pot multibond forming process that starts with readily available 2-iodoanilines. These compounds are used to create allylic trichloroacetimidates bearing a 2-allylaminoaryl group. This efficient synthesis method leads to the production of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are key synthetic building blocks. These intermediates are then further processed to produce mozavaptan. The synthesis showcases the potential of these compounds in the preparation of mozavaptan and possibly other therapeutic agents .

Molecular Structure Analysis

While the specific molecular structure analysis of mozavaptan is not detailed in the provided papers, the molecular weight and structure can be inferred from the mass spectrometry data provided in the pharmacokinetic study. The multiple reaction monitoring transitions indicate a parent ion of m/z 428.16 for mozavaptan, which suggests the molecular structure includes various functional groups that interact with the V2 receptor to exert its antagonistic effect .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of mozavaptan are complex and involve multiple steps. The one-pot multibond forming process is a key reaction that allows for the rapid construction of the benzo[b]azepine core, which is crucial for the biological activity of mozavaptan. The ability to synthesize these compounds efficiently is important for the development of mozavaptan and related medicinal compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of mozavaptan are crucial for its pharmacokinetic profile. A UPLC/MS-MS assay was developed to estimate mozavaptan in plasma, which is essential for understanding its behavior in the body. The method uses a mobile phase of ammonium acetate buffer and acetonitrile, and the compound is detected using mass spectrometry with specific ion transitions. The pharmacokinetic study in rats revealed that after oral administration of mozavaptan, the method could effectively determine the drug's pharmacokinetic parameters, which are important for dosing and efficacy .

Clinical Implications and Case Studies

Mozavaptan has shown clinical effectiveness in patients with ectopic ADH syndrome. In a short-term clinical trial, treatment with mozavaptan significantly increased serum sodium concentration and improved symptoms related to hyponatremia. Following its approval as an orphan drug in Japan, it has been used to treat 100 patients, with overall clinical effects similar to those observed in the trial. Mozavaptan has also been suggested to enable aggressive cancer chemotherapy and improve the quality of life for patients by reducing fluid-intake restrictions .

Scientific Research Applications

Pharmacokinetics and Analytical Methods

Mozavaptan hydrochloride, a vasopressin receptor antagonist, has been explored for its pharmacokinetics. Ezzeldin et al. (2018) developed a UPLC/MS-MS method for estimating mozavaptan in rat plasma, aiding in determining its pharmacokinetic parameters following oral administration (Ezzeldin et al., 2018). Similarly, Sharif et al. (2016) synthesized 5-amino-2,5-dihydro-1H-benzo[b]azepines, crucial for the efficient production of mozavaptan, showcasing its importance in drug synthesis (Sharif et al., 2016).

Therapeutic Potential and Clinical Implications

In clinical settings, mozavaptan hydrochloride has shown promise in managing ectopic antidiuretic hormone syndrome, as evidenced by Yamaguchi et al. (2011), who observed significant improvements in serum sodium concentration and symptom relief in patients treated with mozavaptan (Yamaguchi et al., 2011). Its role in treating hyponatremia, particularly in cancer patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH), was highlighted by Tamura and Takeuchi (2013) (Tamura & Takeuchi, 2013).

Role in Vasopressin Signaling and Drug Repurposing

Mozavaptan's interaction with the vasopressin signaling pathway was studied by Yamazaki et al. (2016), who found that it effectively inhibited the antidiuretic effects of imidafenacin and desmopressin in rats (Yamazaki et al., 2016). Additionally, Malas et al. (2019) identified mozavaptan as a potential drug repurposing candidate for Autosomal Dominant Polycystic Kidney Disease (ADPKD), highlighting its potential beyond its initial scope (Malas et al., 2019).

Safety And Hazards

Mozavaptan hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Vaptans, including Mozavaptan, can be considered a new effective tool for the treatment of euvolemic and hypervolemic hyponatremia . More comparative research of vaptans vs other therapies on clinical grounds is needed to more accurately assess the value of these drugs in the treatment of hyponatremia .

properties

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOROBKPIULFQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930125
Record name N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mozavaptan hydrochloride

CAS RN

138470-70-9
Record name Mozavaptan hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138470-70-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mozavaptan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138470-70-9
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Record name MOZAVAPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
Ectopic ADH Syndrome Therapeutic … - Japanese journal of …, 2011 - academic.oup.com
Ectopic antidiuretic hormone syndrome is a medical emergency characterized by dilutional hyponatremia. Clinical effectiveness of the vasopressin V2 receptor antagonist mozavaptan …
Number of citations: 34 academic.oup.com
AAA Ketoprofen, BHBAS Hydrate, LCEAA Loxoprofen… - plos.figshare.com
… Mozavaptan Hydrochloride …
Number of citations: 2 plos.figshare.com
T Yamazaki, A Fukata, Y Muraki - European Journal of Pharmacology, 2016 - Elsevier
… Mozavaptan hydrochloride (mozavaptan) was obtained from Santa Cruz Biotechnology Inc. (Dallas, Texas, USA). Imidafenacin was dissolved in saline with 1 mol/l hydrochloric acid, …
Number of citations: 4 www.sciencedirect.com
K Kondo, Y Yamamura - … Studies in Modern Drug Discovery and …, 2012 - Wiley Online Library
Otsuka’s mission to develop a drug for the treatment of volume overload in congestive heart failure (CHF) was initiated in 1983. Before the drug discovery program started, in 1982, Prof. …
Number of citations: 2 onlinelibrary.wiley.com
S NAKADE, A YAMAUCHI, N HONDA, J KITAGAWA… - 臨床薬理, 2009 - jstage.jst.go.jp
… Each of the four NMEs(landiolol hydrochloride, pitavastatin calcium, azelnidipine, and mozavaptan hydrochloride)approved only in Japan, evaluated PK in Japanese patients. In many …
Number of citations: 1 www.jstage.jst.go.jp
H Shibata - Gan to kagaku ryoho. Cancer & chemotherapy, 2008 - europepmc.org
… Demethyl chlorotetracycline is considerable in poor response cases, and mozavaptan hydrochloride is applicable in case of vasopressin-producing tumors. In any case, inappropriate …
Number of citations: 8 europepmc.org
T Titko, L Perekhoda, I Drapak, Y Tsapko - European Journal of Medicinal …, 2020 - Elsevier
… The US approval of conivaptan was preceded by the 2006 approval of mozavaptan hydrochloride in Japan (for hyponatriemia caused by SIAD). At the work, leading to the discovery of …
Number of citations: 24 www.sciencedirect.com
BA Lanman - Modern Drug Synthesis, 2010 - Wiley Online Library
… The US approval of 1 was preceded by the 2006 approval of mozavaptan hydrochloride (2) in Japan. In 2009, tolvaptan (3) joined 1 as an FDA-approved agent for the treatment of …
Number of citations: 1 onlinelibrary.wiley.com
YH Lin, CH Tsai, CE Chiang, JY Kuo… - Acta Cardiologica …, 2022 - ncbi.nlm.nih.gov
… inappropriate response to thirst or impaired oral fluid intake; (14) with a history of hypersensitivity or idiosyncratic reaction to benzazepine derivatives such as mozavaptan hydrochloride …
Number of citations: 2 www.ncbi.nlm.nih.gov
S Nakamura, H PUJIKI… - JAPANESE …, 2006 - The Study Group; 1996
Number of citations: 3

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